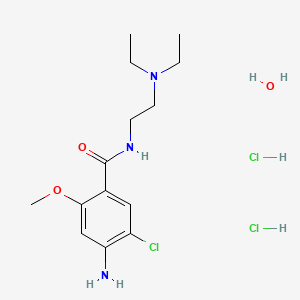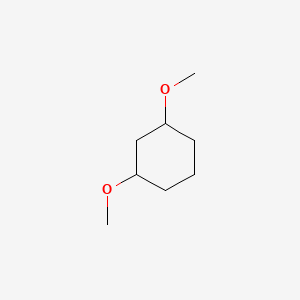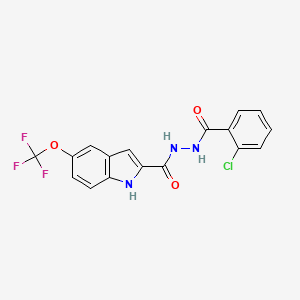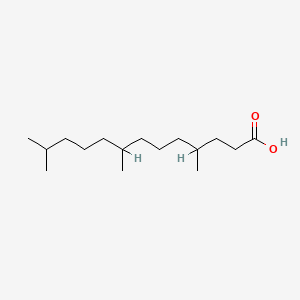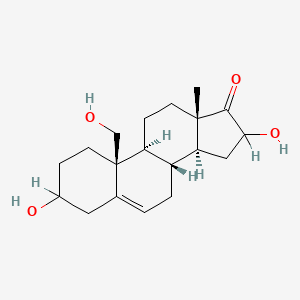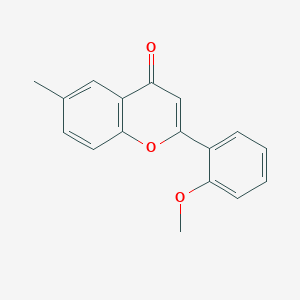
2-(2-Methoxyphenyl)-6-methylchromen-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Methoxyphenyl)-6-methylchromen-4-one is a synthetic organic compound belonging to the class of chromen-4-one derivatives. This compound is characterized by the presence of a methoxyphenyl group at the second position and a methyl group at the sixth position of the chromen-4-one core structure. Chromen-4-one derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methoxyphenyl)-6-methylchromen-4-one can be achieved through various synthetic routes. One common method involves the condensation of 2-hydroxyacetophenone with 2-methoxybenzaldehyde in the presence of a base, such as sodium hydroxide, to form the corresponding chalcone intermediate. This intermediate is then cyclized using an acid catalyst, such as sulfuric acid, to yield the desired chromen-4-one derivative.
Another approach involves the use of Suzuki-Miyaura coupling reactions, where a boronic acid derivative of 2-methoxyphenyl is coupled with a halogenated chromen-4-one precursor in the presence of a palladium catalyst and a base, such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound typically involves large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of starting materials, cost, and desired purity of the final product. Optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial to achieve high yields and selectivity.
化学反应分析
Types of Reactions
2-(2-Methoxyphenyl)-6-methylchromen-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding quinone derivatives.
Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of dihydro derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst, such as aluminum chloride.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Halogenated, nitro, or alkyl-substituted derivatives.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antioxidant, anti-inflammatory, and antimicrobial agent.
Medicine: Explored for its potential therapeutic effects in the treatment of cancer, cardiovascular diseases, and neurodegenerative disorders.
Industry: Utilized in the development of dyes, pigments, and other specialty chemicals
作用机制
The mechanism of action of 2-(2-Methoxyphenyl)-6-methylchromen-4-one involves its interaction with various molecular targets and pathways. For example, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound may also modulate signaling pathways involved in inflammation and cell proliferation, contributing to its anti-inflammatory and anticancer effects .
相似化合物的比较
Similar Compounds
2-(2-Methoxyphenyl)chromen-4-one: Lacks the methyl group at the sixth position.
6-Methylchromen-4-one: Lacks the methoxyphenyl group at the second position.
2-Phenyl-6-methylchromen-4-one: Lacks the methoxy group on the phenyl ring.
Uniqueness
2-(2-Methoxyphenyl)-6-methylchromen-4-one is unique due to the presence of both the methoxyphenyl and methyl groups, which contribute to its distinct chemical and biological properties. The combination of these substituents enhances its reactivity and potential therapeutic applications compared to similar compounds .
属性
IUPAC Name |
2-(2-methoxyphenyl)-6-methylchromen-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O3/c1-11-7-8-16-13(9-11)14(18)10-17(20-16)12-5-3-4-6-15(12)19-2/h3-10H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEIHFNZSIRWEBX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=CC2=O)C3=CC=CC=C3OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40358996 |
Source


|
| Record name | 2-(2-methoxyphenyl)-6-methylchromen-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40358996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89112-85-6 |
Source


|
| Record name | 2-(2-methoxyphenyl)-6-methylchromen-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40358996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
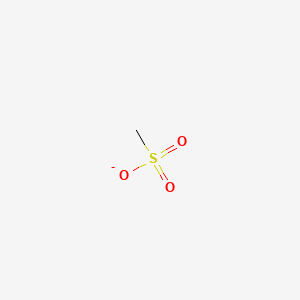
![(S)-Spiro[naphtho[1,8-de]-1,3-dioxin-2,1'-tetralin]-4'alpha,5',8'-triol](/img/structure/B1217628.png)
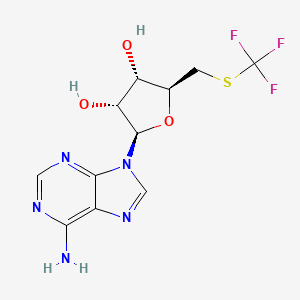
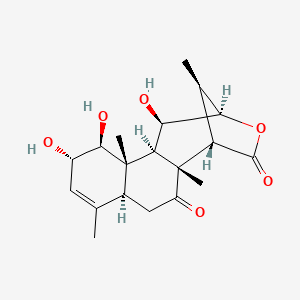
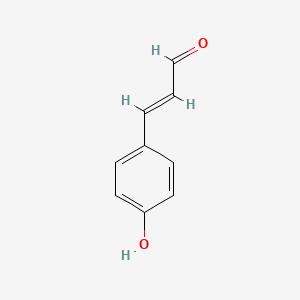
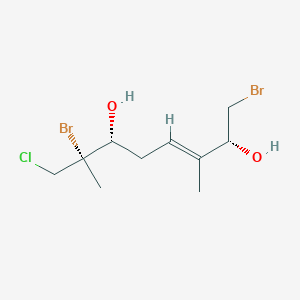
![N-(2-methoxy-5-methylphenyl)-2-[[1-(phenylmethyl)-5-tetrazolyl]thio]acetamide](/img/structure/B1217636.png)
![2-[[2-(1-Azepanyl)-2-oxoethyl]thio]-6-methoxy-3-quinolinecarbonitrile](/img/structure/B1217637.png)
